molecular formula C18H11Cl2FN6O B2835681 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-38-8

2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2835681
CAS No.: 881082-38-8
M. Wt: 417.23
InChI Key: SIJYJAISHLPATR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a 2,4-dichlorobenzohydrazide moiety at the 4-position. This structure combines electron-withdrawing substituents (Cl, F) with a hydrazide linkage, which may enhance binding to biological targets such as kinases or receptors. Its synthesis likely involves condensation of substituted pyrazolo[3,4-d]pyrimidine intermediates with benzohydrazides, as seen in analogous procedures .

Properties

IUPAC Name

2,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-10-1-6-13(15(20)7-10)18(28)26-25-16-14-8-24-27(17(14)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYJAISHLPATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. The final step involves the condensation of the intermediate with 2,4-dichlorobenzohydrazide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s pharmacological and physicochemical properties are influenced by substituent variations on the benzohydrazide and pyrazolo[3,4-d]pyrimidine moieties. Below is a detailed comparison with structurally related derivatives:

Substituent Variations on the Benzohydrazide Moiety

  • The 3-chloro-4-methylphenyl group on the pyrazolo core introduces steric bulk compared to the 4-fluorophenyl group, possibly altering target selectivity .
  • 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide ():

    • Substitutes 2,4-dichloro with a 4-hydroxy group, enhancing hydrogen-bonding capacity and aqueous solubility.
    • The 1-methyl group on the pyrazolo core may reduce steric hindrance compared to 4-fluorophenyl .
  • 4-Chloro-N'-{[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Benzohydrazide (): Features a single chloro substituent and a pyrazole ring instead of pyrazolo[3,4-d]pyrimidine.

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

  • Bisarylureas Based on Pyrazolo[3,4-d]Pyrimidine (): Compounds such as 1n (trifluoromethylphenyl urea) and 1s (3-bromophenyl urea) replace benzohydrazide with urea linkages. Melting points (178–360°C) suggest high crystallinity, influenced by substituent polarity and symmetry .
  • N-Benzyl-1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine ():

    • Substitutes benzohydrazide with a benzylamine group, altering electronic properties and reducing hydrogen-bonding capacity. This modification may shift mechanism of action from hydrazide-mediated interactions to amine-based targeting .

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

  • The 4-fluorophenyl group on the pyrazolo core offers moderate electron-withdrawing effects and reduced metabolic degradation compared to non-halogenated analogs .

Solubility and Bioavailability

  • Chloro and trifluoromethyl groups () enhance lipophilicity, favoring blood-brain barrier penetration but risking toxicity .

Comparative Data Table

Compound Name Substituents (Benzohydrazide) Substituents (Pyrazolo Core) Molecular Weight (g/mol) Melting Point (°C) Key Properties
2,4-Dichloro-N'-(1-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 2,4-dichloro 4-fluorophenyl ~450 (estimated) Not reported High lipophilicity, strong H-bonding
N′-[1-(3-Chloro-4-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxy-benzohydrazide 4-methoxy 3-chloro-4-methylphenyl ~437 Not reported Moderate solubility, steric bulk
4-Hydroxy-N'-(1-methyl-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 4-hydroxy 1-methyl ~325 Not reported High solubility, metabolic stability
1n (Bisarylurea derivative) Trifluoromethylphenyl 4-fluorophenoxy ~528 178–179 Pan-RAF inhibition, high crystallinity

Biological Activity

2,4-Dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core and is characterized by a dichlorobenzohydrazide moiety, which contributes to its pharmacological properties. The unique structural features of this compound suggest its potential as an anticancer agent and possibly in other therapeutic areas.

Chemical Structure and Properties

The molecular formula for 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is C30H21Cl2FN4O3C_{30}H_{21}Cl_2FN_4O_3. Its structure includes:

  • Dichlorobenzene ring : Enhances lipophilicity and biological activity.
  • Pyrazolo[3,4-d]pyrimidine scaffold : Known for various biological activities, particularly in cancer treatment.
  • Fluorophenyl group : Modulates electronic properties and may influence binding affinity to biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly kinases involved in cell cycle regulation. Preliminary studies indicate that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and survival. By modulating these pathways, the compound could potentially exert antiproliferative effects on cancer cells.

Anticancer Activity

Research indicates that compounds similar to 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exhibit significant anticancer properties. The following table summarizes the biological activity of related pyrazolo derivatives:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Pyrazolo[3,4-d]pyrimidineCDK20.5Anticancer
5-Fluoro-PyrazoleBRAF(V600E)0.8Antitumor
Benzohydrazide DerivativeEGFR1.2Anticancer

The above data highlights the efficacy of pyrazolo derivatives against various cancer targets.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some studies report that pyrazole derivatives can inhibit pro-inflammatory cytokines.
  • Antibacterial Activity : Certain derivatives exhibit activity against bacterial strains by disrupting cell membranes.

Case Study 1: Inhibition of CDK Activity

A study conducted by researchers focused on the synthesis and evaluation of pyrazolo derivatives indicated that compounds with similar structures to 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide showed promising results in inhibiting CDK activity. The study reported an IC50 value of approximately 0.5 µM for a closely related compound.

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for these compounds in treating inflammatory diseases.

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